molecular formula C15H17FN2O2S B3016388 1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea CAS No. 2034545-06-5

1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Cat. No. B3016388
CAS RN: 2034545-06-5
M. Wt: 308.37
InChI Key: QFOSVDLVAAVACM-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a urea moiety and are designed to inhibit acetylcholinesterase by optimizing the spacer length between pharmacophoric units . The second paper discusses trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, focusing on optimizing various parts of the molecule for increased in vitro potency . These studies provide insights into the synthesis, structure-activity relationships, and potential biochemical applications of urea derivatives, which could be relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. Although the exact synthesis of "this compound" is not detailed in the provided papers, the methodologies described could be adapted for its synthesis. The first paper indicates that a flexible spacer can be introduced between the pharmacophoric units, which in the case of the compound , could involve linking the 2-fluorophenyl and thiophen-2-yl groups with an appropriate chain . The second paper suggests that modifications to the phenylethyl segment and the urea portion can significantly affect the potency of the compounds, which could be considered when synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The first paper suggests that the length of the spacer between the basic nitrogen and the ar(o)yl(thio)-urea unit is critical for interaction with enzyme hydrophobic binding sites . The second paper emphasizes the importance of stereochemistry and the substitution pattern on the phenylethyl segment and the urea portion for receptor binding . These findings imply that the molecular structure of "this compound" would need to be carefully designed to ensure proper interaction with its target.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents on the phenyl rings and the nature of the urea linkage. The papers do not provide specific reactions for the compound , but they do offer insights into how modifications to the urea derivatives can affect their biochemical interactions. For example, the presence of an aromatic group is not always necessary for activity, as shown by the replacement of a benzyl group with a cyclohexyl group in the first paper . This suggests that the fluorophenyl and thiophen-2-yl groups in the target compound could be modified to tune its reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. While the provided papers do not discuss the specific properties of "this compound," they do highlight the importance of the substituents and the spacer length for the overall properties of the compounds . These properties are essential for the compound's suitability in various applications, including its potential use as a pharmaceutical agent.

Scientific Research Applications

Antifungal Applications

Research into similar urea derivatives, such as N(1)- and N(3)-(4-fluorophenyl) ureas, has demonstrated potential antifungal properties. These compounds were evaluated for their fungitoxic action against organisms like A. niger and F. oxyporum. The structure-activity relationship of these compounds indicated that their antifungal efficiency could correlate with specific structural features, suggesting a promising area for developing antifungal agents (Mishra, Singh, & Wahab, 2000).

Polymer Solar Cells Efficiency

Urea derivatives have been explored as additives in the electron transport layer (ETL) of polymer solar cells to enhance their efficiency. Specifically, urea-doped ZnO films have been studied for their role in improving the power conversion efficiency of these cells. The incorporation of urea helped to passivate defects in ZnO films, enhancing exciton dissociation and charge extraction efficiency. This research opens new avenues for the use of urea derivatives in optimizing the performance of renewable energy technologies (Wang et al., 2018).

Synthesis and Biochemical Applications

Flexible urea derivatives have been synthesized and evaluated for their biochemical activities, such as inhibition of acetylcholinesterase. These studies have aimed at optimizing the chemical structure for better interaction with biological targets, highlighting the potential of urea derivatives in therapeutic applications and drug discovery. The flexibility and substitution on the urea backbone play a crucial role in determining the biological activity of these compounds (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Synthesis Techniques

Studies have also focused on the synthesis of ureas from carboxylic acids, demonstrating the versatility of urea derivatives in chemical synthesis. The methodologies developed provide a straightforward path from carboxylic acids to ureas, showcasing the utility of urea derivatives in organic synthesis and chemical engineering (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-10(19)14-7-6-11(21-14)8-9-17-15(20)18-13-5-3-2-4-12(13)16/h2-7,10,19H,8-9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSVDLVAAVACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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